

"comparative analysis of HPLC and UPLC for olmesartan impurity profiling"

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HPLC vs. UPLC for Olmesartan Impurity Profiling: A Comparative Analysis

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like olmesartan is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of olmesartan, supported by experimental data to inform methodological choices in quality control and analytical development.

The accurate detection and quantification of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy. Olmesartan medoxomil, an angiotensin II receptor antagonist used to treat hypertension, can contain various process-related and degradation impurities that must be monitored. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, yet they offer distinct advantages and disadvantages in terms of speed, resolution, and sensitivity.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant improvements in analytical speed and resolution over conventional High-Performance Liquid Chromatography



(HPLC). This is primarily due to the use of smaller stationary phase particles (typically sub-2 µm) in UPLC columns, which operates at higher pressures.

A key advantage of UPLC is the substantial reduction in analysis time. For the separation of olmesartan and its associated impurities, a UPLC method can achieve a complete profile in a significantly shorter timeframe compared to a traditional HPLC method. For instance, in a study involving the separation of 28 peaks in a combination drug product containing olmesartan, the UPLC method was completed in 45 minutes, whereas the HPLC method required 70 minutes. [1][2][3] Another optimized UPLC method for olmesartan and a co-formulated drug reported an even shorter run time of 16 minutes.[4][5] This increased throughput can lead to considerable time and cost savings in a high-volume quality control environment.

UPLC systems are also known for their enhanced sensitivity, which is crucial for detecting trace-level impurities.[6] The sharper and narrower peaks produced in UPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for lower limits of detection (LOD) and quantification (LOQ). One study highlighted a UPLC method capable of reaching an LOD as low as 0.03 ppm for olmesartan-related substances.[4][5]

While UPLC presents clear advantages, HPLC remains a robust and widely used technique.[6] The initial capital investment for a UPLC system is typically higher than for an HPLC system.[6] Furthermore, HPLC methods are well-established and can be sufficient for routine analyses where the highest resolution and speed are not critical.

Quantitative Data Summary

The following tables summarize the key performance parameters for representative HPLC and UPLC methods used for the analysis of olmesartan and its impurities.

Table 1: Chromatographic Conditions



Parameter	HPLC Method	UPLC Method
Column	Symmetry C18 (150 x 4.6 mm, 5 μm)[7] / Kromasil C18 (150 x 4.6mm, 5μm)[8]	Acquity UPLC BEH Phenyl (75 x 2.1 mm, 1.7 μ m)[1] / Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 μ m)[9][10] / Shimpack GIST-C18 (100 x 2.1 mm, 2 μ m)[4]
Mobile Phase A	10mM Phosphate buffer pH 3.0[1] / 0.1% Orthophosphoric acid[4]	10mM Phosphate buffer pH 3.0[1] / 0.1% Orthophosphoric acid pH 2.5[9][10]
Mobile Phase B	Acetonitrile[1][4]	Acetonitrile[1][4][9]
Flow Rate	0.9 mL/min[1]	0.3 mL/min[1][11] / 0.4 mL/min[4] / 0.5 mL/min[9]
Injection Volume	20 μL[1]	3 μL[1] / 5 μL[4]
Column Temperature	30°C[1]	30°C[1][11] / 25°C[4]
Detection Wavelength	237 nm[1] / 225 nm[8]	237 nm[1] / 225 nm[4][9][11]

Table 2: Performance Characteristics

Parameter	HPLC Method	UPLC Method
Run Time	70 minutes (for 28 peaks)[1][2] [3]	45 minutes (for 28 peaks)[1][2] [3] / 16 minutes[4][5]
Linearity Range (Olmesartan Impurities)	0.25 μg/mL to 7 μg/mL (for olmesartan acid impurity)[8]	Not explicitly stated for impurities alone, but linearity for combined analytes is well-established.[2][3]
Limit of Detection (LOD)	Not explicitly stated	As low as 0.03 ppm[4][5]
Accuracy (% Recovery)	100.73% (for olmesartan acid impurity)[8]	95%-105%[4][5]



Experimental Protocols Representative HPLC Method for Olmesartan Impurity Profiling

This protocol is based on a method developed for the determination of olmesartan and its acid impurity.[8]

- Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: Kromasil C18 (150 x 4.6mm, 5μm).
- Mobile Phase: A mixture of buffer and acetonitrile (60:40 v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.0 with orthophosphoric acid.
- Flow Rate: 1.0 mL/min (typical, may vary).
- Detection Wavelength: 225 nm.
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- Sample Preparation: Dissolve a known quantity of the olmesartan medoxomil sample in the mobile phase to achieve a target concentration.

Representative UPLC Method for Olmesartan Impurity Profiling

This protocol is a composite based on several published UPLC methods for olmesartan analysis.[1][4][9][11]

- Chromatographic System: An Ultra-Performance Liquid Chromatograph with a photodiode array (PDA) detector.
- Column: Acquity UPLC BEH Phenyl (75 x 2.1 mm, 1.7 μm) or similar sub-2 μm column.



- Mobile Phase A: 10mM Phosphate buffer with pH adjusted to 3.0 with orthophosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient program is typically employed, starting with a higher percentage
 of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute all
 impurities and the active ingredient.
- Flow Rate: 0.3 mL/min.
- · Detection Wavelength: 237 nm.
- Injection Volume: 3 μL.
- Column Temperature: 30°C.
- Sample Preparation: Dissolve the olmesartan sample in a suitable diluent, such as a mixture of the mobile phases, to the desired concentration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis of olmesartan impurities.



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Caption: HPLC experimental workflow for olmesartan impurity profiling.





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Caption: UPLC experimental workflow for olmesartan impurity profiling.

In conclusion, for the impurity profiling of olmesartan, UPLC offers a faster, more sensitive, and higher-resolution alternative to HPLC. The choice between the two techniques will depend on the specific requirements of the laboratory, including sample throughput needs, the complexity of the impurity profile, the required level of sensitivity, and budgetary considerations. For high-throughput quality control environments and in-depth analytical development, UPLC is the superior choice. However, for routine testing with less stringent demands on speed and resolution, HPLC remains a reliable and cost-effective option.

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